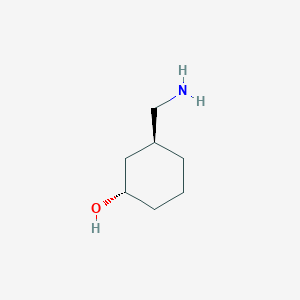

trans-3-Aminomethyl-cyclohexanol

Description

Significance of 1,3-Amino Alcohols in Organic Chemistry and Related Fields

1,3-amino alcohols are organic compounds containing both an amino group and a hydroxyl group separated by three carbon atoms. This structural motif is of considerable interest in organic chemistry and related scientific disciplines. These compounds serve as valuable building blocks in the synthesis of more complex molecules. nih.gov Their bifunctional nature allows them to participate in a wide range of chemical transformations, making them versatile intermediates.

In the field of medicinal chemistry, the 1,3-amino alcohol framework is a key component in numerous biologically active compounds and pharmaceuticals. researchgate.netnih.gov For instance, they are found in various drugs, including HIV-protease inhibitors and certain antidepressants. researchgate.net The specific stereochemistry of the amino and hydroxyl groups often plays a crucial role in their biological activity. Furthermore, chiral 1,3-amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. researchgate.netpherobase.com Their ability to form stable chelates with metals also makes them useful in catalysis. cymitquimica.com The diverse applications of 1,3-amino alcohols underscore their importance in both academic research and industrial processes. chemicalbook.comnih.govnist.gov

Overview of Stereoisomerism in Cyclohexane (B81311) Derivatives

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered three-dimensional structure known as the chair conformation to minimize ring strain. nih.govbldpharm.comnih.gov This conformation is the most stable because it avoids angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and minimizes torsional strain by having all adjacent hydrogens in a staggered arrangement. nih.gov Other, less stable conformations include the boat, twist-boat, and half-chair forms. researchgate.netnih.govbldpharm.com

In a substituted cyclohexane ring, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). bldpharm.comsigmaaldrich.com Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa. bldpharm.comnih.gov

When a cyclohexane ring has two substituents, stereoisomerism, specifically cis-trans isomerism, arises. nih.govachemblock.com If both substituents are on the same side of the ring's plane, it is the cis isomer. If they are on opposite sides, it is the trans isomer. achemblock.comepa.govchemicalbook.com This geometric isomerism is distinct from conformational isomerism and breaking chemical bonds is required to interconvert between cis and trans isomers. nih.gov The relative stability of cis and trans isomers in disubstituted cyclohexanes depends on the positions of the substituents (e.g., 1,2-, 1,3-, or 1,4-) and the steric bulk of the substituent groups. nih.govbldpharm.com Generally, conformations where bulky substituents are in the equatorial position are more stable due to reduced steric hindrance, particularly 1,3-diaxial interactions. achemblock.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1S,3S)-3-(aminomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |

InChI Key |

WFTIZANRIDXCBN-BQBZGAKWSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)CN |

Canonical SMILES |

C1CC(CC(C1)O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Trans 3 Aminomethyl Cyclohexanol and Its Stereoisomers

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially create one diastereomer over others. For 3-Aminomethyl-cyclohexanol, the key is to favor the trans configuration over the cis.

Reduction of β-Enaminoketones derived from 1,3-Cyclohexanediones

A prominent method for synthesizing 3-aminocyclohexanols involves the reduction of β-enaminoketones. nih.govscivisionpub.com This process begins with the condensation reaction of a 1,3-cyclohexanedione (B196179), such as 4,4-dimethyl-1,3-cyclohexanedione, with an amine like benzylamine. This reaction, typically performed in toluene (B28343) at reflux, yields the corresponding β-enaminoketone. scivisionpub.com

The subsequent and crucial step is the reduction of this β-enaminoketone. A common and effective method utilizes sodium in a mixture of THF and isopropyl alcohol at room temperature. scivisionpub.com This reduction yields a diastereomeric mixture of the corresponding amino alcohols, cis- and trans-3-aminocyclohexanols. nih.govscivisionpub.com Research has shown that for N-unsubstituted derivatives, the reduction of enaminones derived from cyclohexane-1,3-dione results in the trans-isomer as the major product. nih.gov For instance, the reduction of a specific β-enaminoketone (compound 2 in the study) afforded a mixture of cis and trans amino alcohols in an 89:11 ratio, which could then be separated by column chromatography. scivisionpub.com

Table 1: Diastereoselective Reduction of a Chiral β-Enaminoketone

| Starting Material | Product | Diastereomeric Ratio (cis:trans) | Isolated Yield (cis) | Isolated Yield (trans) |

|---|---|---|---|---|

| (S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-enone | cis/trans-3-Amino-5,5-dimethylcyclohexanol derivative | 89:11 | 69% | 6% |

Data sourced from Molecules 2012, 17, 151-162. scivisionpub.com

Catalytic Hydrogenation of 3-Nitrocyclohexanol Derivatives

Catalytic hydrogenation presents a potential pathway for producing aminocyclohexanols from nitro-substituted precursors. The general principle involves the reduction of a nitro group to an amine using hydrogen gas and a metal catalyst. While the catalytic hydrogenation of nitrocyclohexane (B1678964) is known to be a viable route to products like cyclohexylamine (B46788) and cyclohexanol (B46403), specific documented applications of this method to 3-nitrocyclohexanol derivatives for the targeted synthesis of 3-aminomethyl-cyclohexanol are less detailed in the available literature. rsc.org This method remains a theoretically sound, alternative pathway for the synthesis of various valuable chemicals. rsc.org

Enantioselective Reductions and Control of Stereoselectivity

Achieving control over stereoselectivity is paramount for synthesizing specific enantiopure amino alcohols, which are vital as building blocks in medicinal chemistry. nih.govnih.gov In the context of 3-aminocyclohexanols, stereoselectivity can be influenced during the reduction step. For example, when reducing a chiral β-enaminoketone derived from (S)-α-methylbenzylamine, a diastereomeric mixture of amino alcohols is produced. scivisionpub.com The inherent chirality of the starting material influences the stereochemical outcome of the reduction, leading to a specific ratio of diastereomers. scivisionpub.com

Furthermore, stereoselective reductive amination protocols have been developed for related complex structures like epoxymorphinan derivatives. nih.gov These methods often rely on the conformation of the ring system to direct the approach of a reducing agent from the less sterically hindered face, thereby achieving high stereoselectivity. nih.gov While not directly applied to the simplest form of 3-aminomethyl-cyclohexanol in the cited research, these principles of using chiral auxiliaries and controlling reaction conditions to dictate the stereochemical outcome are fundamental to enantioselective synthesis. nih.govnih.gov

Chiral Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture, chiral resolution techniques are employed to separate the desired enantiomer.

Enzymatic Kinetic Resolution of Cbz-Protected 3-Aminocyclohexanols

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. libretexts.org For 3-aminocyclohexanols, this often involves protecting the amine group, for example with a carboxybenzyl (Cbz) group, and then using a lipase (B570770) to selectively acylate one enantiomer of the racemic alcohol. libretexts.org

Lipases, such as Candida antarctica lipase B (CALB), are frequently used in organic solvents for this purpose. libretexts.org The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. This leaves one enantiomer as the unreacted alcohol and the other as an ester, which can then be separated. The success and efficiency of the resolution can be influenced by modifying reaction parameters like the specific lipase, the solvent, and the N-protecting group. libretexts.org This method has been successfully used to obtain enantiomerically pure 3-aminocyclohexanols. libretexts.org

Diastereoisomeric Salt Formation with Chiral Acids (e.g., (R)-mandelic acid)

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. rsc.org This technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, such as (R)-mandelic acid. rsc.org The reaction produces a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, have different physical properties, most notably different solubilities. rsc.orgnii.ac.jp

This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. scivisionpub.comnii.ac.jp After separation, the chiral acid (the resolving agent) can be removed, typically by an acid-base extraction, to yield the enantiomerically pure amine. This method has been effectively demonstrated for the preparative-scale synthesis of (1S,3S)-3-aminocyclohexanol. nih.gov The choice of solvent and crystallization conditions is crucial for achieving high separation efficiency.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| trans-3-Aminomethyl-cyclohexanol |

| cis-3-Aminomethyl-cyclohexanol |

| 1,3-Cyclohexanedione |

| β-Enaminoketone |

| (R)-mandelic acid |

| 4,4-dimethyl-1,3-cyclohexanedione |

| Benzylamine |

| (S)-α-methylbenzylamine |

| Tetrahydrofuran (THF) |

| Isopropyl alcohol |

| trans-3-aminocyclohexanol |

| cis-3-aminocyclohexanol |

| 3-Nitrocyclohexanol |

| Cyclohexylamine |

| Cyclohexanol |

| Nitrocyclohexane |

| (1S,3S)-3-aminocyclohexanol |

| Cbz-protected 3-aminocyclohexanols |

Lack of Specific Research Hinders Detailed Synthesis Analysis of this compound

Despite a thorough review of available scientific literature, detailed research findings on the development of novel synthetic routes and process optimization specifically for the chemical compound This compound are not presently available. Searches for dedicated studies on this particular molecule did not yield specific methodologies, novel pathways, or process optimization data.

The existing body of research focuses on structurally related but distinct compounds, such as cis- and trans-3-aminocyclohexanol and various other aminocyclohexane derivatives. For instance, studies detail the synthesis of cis- and trans-3-aminocyclohexanols through the reduction of β-enaminoketones. nih.govresearchgate.net This method involves the condensation of a 1,3-cyclohexanedione with an amine, followed by reduction to yield the corresponding aminocyclohexanols. While this provides a route to a potential precursor, the subsequent conversion to the aminomethyl derivative is not described.

Similarly, general methodologies for the synthesis of aminocyclohexane structures and other amino alcohols have been reported. These include stereoselective approaches using techniques like hydroboration-oxidation, catalytic hydrogenation, and enzymatic resolutions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org However, the application of these methods to produce this compound specifically, along with associated reaction data and optimization parameters, is not documented in the available literature.

Stereochemical and Conformational Analysis

Spectroscopic Elucidation of Relative Configurations

A variety of nuclear magnetic resonance (NMR) techniques are instrumental in determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, along with two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the connectivity and spatial relationships of atoms within the molecule. researchgate.netnih.gov In the ¹H-NMR spectrum of related trans-3-aminocyclohexanol derivatives, the protons at the substitution points (H1 and H3) often display a triplet of triplets multiplicity. nih.gov The analysis of the coupling constants from these signals can confirm the axial or equatorial disposition of the protons, which in turn establishes the relative orientation of the hydroxyl and aminomethyl groups. nih.gov For instance, large coupling constants are typically indicative of axial-axial proton interactions, suggesting an equatorial orientation of the substituents. nih.gov

Detailed analysis of ¹H and ¹³C NMR data for similar cyclohexanol (B46403) derivatives is available in various databases and research articles. chemicalbook.comnih.govdrugbank.comspectrabase.com These spectra serve as a foundational tool for structural elucidation.

Interactive Data Table: Representative NMR Data for Cyclohexanol Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 3.5 - 4.0 | Multiplet | Proton attached to the carbon bearing the hydroxyl group. |

| ¹H | 2.8 - 3.2 | Multiplet | Protons of the aminomethyl group. |

| ¹³C | 65 - 75 | Singlet | Carbon bearing the hydroxyl group. |

| ¹³C | 40 - 50 | Singlet | Carbon of the aminomethyl group. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and specific derivative.

2D-NMR techniques further clarify the structure. COSY spectra reveal proton-proton coupling networks, confirming the connectivity of the cyclohexane ring protons. researchgate.net HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of their respective signals. researchgate.net

NOESY is a powerful NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net In the context of trans-3-Aminomethyl-cyclohexanol, NOESY experiments can provide definitive proof of the trans configuration. For example, a NOESY spectrum would show correlations between axial protons on the same side of the ring, but no correlation between the equatorial hydroxyl and aminomethyl groups, confirming their trans relationship. researchgate.net In some complex substituted cyclohexanols, NOESY has been used to suggest non-chair conformations, such as a boat conformation, by revealing unusual spatial proximities. researchgate.net

Conformational Preferences and Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. pressbooks.pub The substituents on the ring significantly influence the equilibrium between different conformations.

The chair conformation is the most stable arrangement for cyclohexane and its derivatives, being approximately 5.5 kcal/mol more stable than the twist-boat conformation. fiveable.mewikipedia.org The boat conformation is even less stable due to significant steric strain between the "flagpole" hydrogens. fiveable.meyoutube.com The chair conformation minimizes angle strain by maintaining bond angles close to the ideal tetrahedral angle of 109.5° and minimizes torsional strain by having all adjacent C-H bonds in a staggered arrangement. pressbooks.pubfiveable.me

The presence of substituents on the cyclohexane ring can influence the conformational equilibrium. While the chair form is overwhelmingly favored, in highly substituted or sterically hindered molecules, other conformations like the skew-boat might become more populated. For instance, trans-1,3-Di-tert-butylcyclohexane largely exists in a skew-boat conformation to avoid the high steric strain of an axial tert-butyl group. ualberta.ca

In a substituted cyclohexane, the two chair conformations that interconvert via a "ring flip" are no longer equivalent in energy. pressbooks.publibretexts.org During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. fiveable.memasterorganicchemistry.com The conformation with the substituent in the equatorial position is generally more stable. fiveable.mevaia.com This preference is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pubutexas.edu

The larger the substituent, the greater the steric strain of being in an axial position, and thus the stronger the preference for the equatorial position. pressbooks.publibretexts.org For this compound, the diequatorial conformation, where both the hydroxyl and aminomethyl groups occupy equatorial positions, is expected to be the most stable conformer. This arrangement minimizes the steric interactions and leads to the lowest energy state for the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orgnih.gov This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern can be used to calculate a three-dimensional map of the electron density within the crystal, revealing the precise positions of all atoms. nih.govmdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the trans relationship between the hydroxyl and aminomethyl groups. researchgate.netresearchgate.net The crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule in its most stable crystalline form. This data is invaluable for validating the conformational preferences inferred from spectroscopic methods.

Computational Chemistry Applications

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comresearchgate.net This method is widely used for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For trans-3-Aminomethyl-cyclohexanol, DFT calculations would begin by defining an initial molecular geometry. The theory's core equations are then solved iteratively to calculate the forces on each atom until a configuration is found where these forces are minimized, representing a stable point on the potential energy surface.

Various exchange-correlation functionals are available within the DFT framework, each with different strengths. Functionals like B3LYP are popular for organic molecules, while others such as PBE or M06-2X may be chosen depending on the specific properties of interest. rsc.org For instance, studies on other substituted cyclohexanes have successfully used functionals like B3LYP to optimize geometries and analyze energies. nih.gov The choice of basis set, which describes the atomic orbitals, is also crucial, with sets like 6-31G(d,p) or larger providing a good balance for geometry optimizations of organic compounds. nih.gov

Energy analysis follows geometry optimization. Single-point energy calculations on the optimized structure provide the total electronic energy, which is essential for comparing the relative stability of different conformations or isomers. For a molecule like this compound, DFT can be used to calculate the energy difference between the conformers where the substituents (aminomethyl and hydroxyl groups) are in axial versus equatorial positions, thereby predicting the most stable form.

| Computational Task | DFT Functional | Basis Set | Objective |

| Geometry Optimization | B3LYP, PBE0, ωB97XD | 6-31G(d), 6-311+G(2d,p) | Determine the lowest-energy 3D structure of the molecule. |

| Energy Analysis | B3LYP, M06-2X | 6-311+G(2d,p) | Calculate the total electronic energy to compare the stability of different conformers. |

This table illustrates common DFT methods used for the analysis of organic molecules like this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters, which aids in the interpretation of experimental spectra and structural elucidation. DFT, combined with methods like Gauge-Including Atomic Orbital (GIAO), is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

The process involves first obtaining an accurate, energy-minimized geometry of this compound, typically through DFT optimization as described previously. The GIAO method is then used to calculate the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on similar molecules like substituted cyclohexanols have shown that DFT-computed proton chemical shifts can effectively discriminate between diastereomers. comporgchem.com A strong correlation between calculated and experimental shifts provides confidence in the assigned structure. mdpi.com

Coupling constants (J-values), which provide information about the connectivity and dihedral angles between atoms, can also be computed. These calculations are sensitive to the molecular geometry, particularly the dihedral angles between coupled protons. For this compound, predicting the coupling constants between protons on the cyclohexane (B81311) ring can help confirm the chair conformation and the equatorial/axial positions of the substituents. libretexts.org Typical 3-bond H-C-C-H coupling constants in aliphatic systems are in the range of 6-8 Hz. ucsd.edu

| Parameter | Computational Method | Typical Application for this compound |

| ¹H & ¹³C Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | Differentiating between axial and equatorial conformers; confirming atom connectivity. |

| H-H Coupling Constants | DFT (e.g., B3LYP) | Determining dihedral angles and confirming the stereochemistry of ring protons. |

This table shows the computational methods used to predict NMR parameters and their application to the structural analysis of this compound.

Conformational Energy Calculations and Free Energy Profiles

This compound, like other substituted cyclohexanes, exists as an equilibrium of different chair conformations. gmu.edu Computational chemistry allows for a detailed exploration of these conformational landscapes. Conformational energy calculations determine the relative stabilities of different spatial arrangements of the molecule. For this compound, the key equilibrium is the ring-flip between the two chair forms, which interchanges the axial and equatorial positions of the aminomethyl and hydroxyl groups.

The stability of a given conformer is influenced by steric interactions, such as 1,3-diaxial strain, which occurs when axial substituents are in close proximity to other axial hydrogens. openochem.org By calculating the electronic energy (or Gibbs free energy) of each conformer, the equilibrium constant (Keq) and the population of each conformer at a given temperature can be predicted.

Furthermore, computational methods can be used to generate free energy profiles for conformational changes, such as the ring-flip. nih.gov Techniques like metadynamics coupled with ab initio molecular dynamics can map the free energy surface along specific reaction coordinates, such as the dihedral angles that define the chair-to-boat-to-chair transition. mdpi.com This provides the energy barriers for interconversion, offering a complete picture of the molecule's dynamic behavior. researchgate.netbohrium.com

| Conformer of trans-1,3-Disubstituted Cyclohexane | Substituent Positions | Relative Stability | Key Interactions |

| Diequatorial (e,e) | Both substituents equatorial | Generally most stable | Minimal steric strain. |

| Diaxial (a,a) | Both substituents axial | Generally least stable | Significant 1,3-diaxial interactions. |

This table illustrates the general principles of conformational stability for a trans-1,3-disubstituted cyclohexane, which are applicable to this compound.

Computational Approaches to pKa Determination of Amino Groups

The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton. For this compound, the pKa of the aminomethyl group's conjugate acid (R-CH₂NH₃⁺) determines its protonation state at a given pH. Computational methods can predict pKa values, providing insights that are especially useful when experimental measurements are difficult. reddit.com

A common first-principles approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. nih.gov This is often done using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. DFT calculations are used to compute the energies of the protonated and deprotonated forms of the molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are employed to estimate the free energies of solvation. peerj.comadelphi.edu

For amines, accuracy can be improved by using an isodesmic reaction approach, where the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa. nih.govpeerj.com This method benefits from the cancellation of systematic errors in the calculations. Given that the target molecule is a primary amine, a suitable reference compound like methylamine (B109427) or ethylamine (B1201723) could be used. nih.gov

| Method | Key Components | Advantage |

| Thermodynamic Cycle | DFT (for gas-phase energies) + Continuum Solvation Model (e.g., SMD, PCM) | Provides an absolute pKa prediction from first principles. |

| Isodesmic Reaction | DFT calculations for the target and a reference molecule | Benefits from error cancellation, often leading to higher accuracy. |

This table summarizes common computational strategies for pKa prediction applicable to the amino group in this compound.

Role As Chiral Building Blocks and Ligands in Asymmetric Synthesis

Applications in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral molecules to transfer stereochemical information to a prochiral substrate, leading to the formation of an enantiomerically enriched product. The bifunctional nature of trans-3-aminomethyl-cyclohexanol, possessing both a Lewis basic amino group and a hydroxyl group capable of coordination or hydrogen bonding, suggests its potential utility in this field.

Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. The amino and hydroxyl groups of this compound can act as bidentate or monodentate ligands for a range of transition metals. While specific examples of this compound as a ligand are not extensively documented in readily available literature, the broader class of aminocyclohexanol-derived ligands has demonstrated success. For instance, bicyclic γ- and δ-aminoalcohols have been utilized as catalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. nih.gov The principle behind this reactivity involves the formation of a chiral metal-alkoxide complex that directs the approach of the nucleophile to one face of the aldehyde. It is conceivable that derivatives of this compound could be employed in similar metal-catalyzed processes, such as reductions, allylic alkylations, and conjugate additions.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org Cyclohexyl-based structures are effective chiral auxiliaries, affording high diastereofacial selectivity in carbon-carbon bond-forming reactions and various reductions. sigmaaldrich.com

One of the pioneering examples of a cyclohexyl-based chiral auxiliary is trans-2-phenyl-1-cyclohexanol. wikipedia.orgsigmaaldrich.com This auxiliary has been successfully applied in asymmetric ene reactions, Diels-Alder reactions, and Grignard additions. sigmaaldrich.com The phenyl group in this auxiliary provides a steric block, directing the approach of reagents to the less hindered face of the reactive intermediate.

Following this principle, this compound can be envisioned as a precursor to novel chiral auxiliaries. The amino group can be acylated and attached to a substrate, while the hydroxyl group, or a derivative thereof, can influence the stereochemical course of a reaction through steric hindrance or chelation control. For example, attachment of this auxiliary to a carboxylic acid derivative could direct the stereoselective alkylation of the corresponding enolate. The predictable chair conformation of the cyclohexane (B81311) ring would place the substituents in well-defined axial and equatorial positions, leading to effective facial discrimination. nih.gov

Synthesis of Enantiomerically Pure Derivatives and Complex Molecular Architectures

The synthesis of enantiomerically pure compounds is a critical endeavor in organic chemistry, particularly for the preparation of active pharmaceutical ingredients. researchgate.net Chiral auxiliaries are instrumental in achieving this goal, enabling the production of single enantiomers from prochiral starting materials. sigmaaldrich.comnih.gov

The synthesis of trans-3-aminocyclohexanol derivatives has been reported through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. researchgate.net Stereoselective reduction can afford the trans isomer, which can then be resolved or used as a racemic mixture in subsequent steps. nih.gov The aminomethyl group can be introduced through various synthetic routes, such as the reduction of a corresponding nitrile or the amination of a hydroxymethyl group.

Once obtained in enantiomerically pure form, this compound can serve as a versatile chiral building block. Its rigid framework and defined stereochemistry can be incorporated into more complex molecular architectures, including natural products and their analogues. The amino and hydroxyl groups provide handles for further functionalization, allowing for the construction of intricate three-dimensional structures. For instance, sulfur-based chiral auxiliaries have been prepared from commercially available trans-1-amino-2-indanol, a structurally related amino alcohol, and have been shown to be highly effective in aldol (B89426) reactions. scielo.org.mx

Design Principles for Novel Chiral Reagents and Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The design of effective organocatalysts often relies on the incorporation of a chiral scaffold that can interact with the substrates through non-covalent interactions, such as hydrogen bonding or ionic interactions, to create a stereochemically defined transition state.

The this compound framework possesses key features that are desirable in organocatalyst design. The amino group can be derivatized to form a variety of catalytic moieties, including thioureas, squaramides, or secondary amines for enamine catalysis. The hydroxyl group can participate in hydrogen bonding, helping to organize the transition state assembly.

The development of novel chiral reagents and organocatalysts from this compound would likely follow established design principles. For example, the synthesis of a thiourea-based organocatalyst would involve reacting the amino group with an isothiocyanate. This resulting catalyst could then be applied in reactions such as asymmetric Michael additions or Friedel-Crafts alkylations, where the thiourea (B124793) moiety can activate an electrophile through hydrogen bonding. The chiral cyclohexyl backbone would ensure that this activation occurs in a stereocontrolled manner. The versatility of the aminocyclohexanol scaffold allows for the systematic modification of the catalyst structure to optimize reactivity and selectivity for a given transformation.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Scaffold Development

Exploration of Cyclohexanol-Based Molecular Scaffolds in Drug Discovery

The cyclohexanol (B46403) framework is a key structural component in a variety of biologically active compounds. Its conformational flexibility, combined with the ability to introduce substituents in specific spatial orientations, makes it an attractive starting point for the design of new drugs.

One area of exploration has been in the development of novel and selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The cycloalkanol ethylamine (B1201723) scaffold, of which the well-known antidepressant venlafaxine (B1195380) is a member, has been a focus of such research. nih.gov Further investigation into this scaffold led to the discovery of piperazine-containing analogues with potent NRI activity and selectivity over serotonin (B10506) and dopamine (B1211576) transporters. nih.gov

Another significant application of cyclohexanol-based scaffolds is in overcoming multidrug resistance (MDR) in cancer chemotherapy. N,N-bis(cyclohexanol)amine aryl esters have been designed as potent reversers of P-glycoprotein (P-gp)-mediated MDR. wikipedia.org These compounds act as modulators of the P-gp efflux pump, which is responsible for transporting a wide range of anticancer drugs out of cancer cells. wikipedia.org The strategic design of these molecules, including the stereochemistry of the cyclohexanol rings, is crucial for their efficacy. wikipedia.org

Furthermore, the cyclohexanone (B45756) core, a close chemical relative, has been utilized in the synthesis of 3-aminocyclohex-2-en-1-one derivatives that act as antagonists for the CXCR2 receptor, a target for inflammatory diseases. researchgate.net The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple receptor types, is well-illustrated by the diverse biological activities associated with cyclohexanol-containing molecules. nih.govwikipedia.org

Rational Design of Derivatives for Target Interaction

The process of rational drug design involves the methodical modification of a lead compound to enhance its interaction with a biological target. For trans-3-Aminomethyl-cyclohexanol, this entails a deep understanding of how its stereochemistry and the addition of various functional groups influence its biological activity.

The stereochemistry of the cyclohexanol ring is a critical determinant of a molecule's biological function. The cis and trans configurations of substituents on the ring dictate their three-dimensional arrangement, which in turn affects how the molecule binds to its target.

In the case of N,N-bis(cyclohexanol)amine derivatives designed as MDR reversers, the synthesis results in four possible geometric isomers: cis/trans, trans/trans, cis/cis, and trans/cis. wikipedia.org The relative orientation of the hydroxyl groups and the rest of the molecule significantly impacts the compound's ability to interact with and modulate the P-gp transporter. wikipedia.org Detailed NMR studies, including COSY, HSQC, and NOESY experiments, have been instrumental in elucidating the precise conformations of cis and trans isomers of cyclohexanol derivatives, confirming the axial or equatorial positions of key protons and substituent groups. nih.govnih.gov This structural insight is fundamental to understanding their differential biological activities.

Modifying the functional groups appended to the cyclohexanol scaffold allows for the fine-tuning of a molecule's stereoelectronic properties, which encompass both its spatial arrangement and its electronic characteristics. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of norepinephrine reuptake inhibitors from the cycloalkanol ethylamine scaffold, the introduction of a piperazine-containing analogue was a key modification that led to enhanced potency and selectivity. nih.gov For the P-gp modulators, the aromatic moieties attached via ester linkages to the N,N-bis(cyclohexanol)amine core were systematically altered to optimize their activity. wikipedia.org

Research into CXCR2 antagonists has shown that replacing a thiocarboxamide moiety with a more chemically stable and synthetically accessible carboxamide resulted in a compound that maintained its inhibitory potency. researchgate.net This bioisosteric replacement is a common strategy in medicinal chemistry to improve the drug-like properties of a lead compound. Additionally, the synthesis of Schiff bases from trans-aminocyclohexanol and various aromatic aldehydes, followed by O-alkylation, demonstrates a versatile method for introducing further diversity into the cyclohexanol scaffold.

Mechanism of Action Studies at the Molecular Level (e.g., Receptor Binding, Enzyme Modulation)

Understanding how a molecule exerts its effects at the molecular level is crucial for drug development. For derivatives of this compound, this involves studying their interactions with specific receptors and enzymes.

Research on cycloalkanol ethylamine derivatives has identified compounds that act as potent norepinephrine reuptake inhibitors. The mechanism of action for these molecules is the inhibition of the norepinephrine transporter, with specific compounds demonstrating high affinity and selectivity.

| Compound | Target | Potency (IC50) | Binding Affinity (Ki) |

| (S)-(-)-17i (WAY-256805) | Norepinephrine Transporter | 82 nM | 50 nM |

The N,N-bis(cyclohexanol)amine aryl esters function by modulating the activity of the P-glycoprotein (P-gp) efflux pump. wikipedia.org These compounds have been shown to be potent modulators, with activity in the submicromolar and nanomolar range, effectively reversing multidrug resistance in cancer cell lines. wikipedia.org

| Compound Class | Target | Effect |

| N,N-bis(cyclohexanol)amine aryl esters | P-glycoprotein (P-gp) | Reversal of multidrug resistance |

The specific molecular targets for cyclohexanol-based scaffolds are diverse. As discussed, these include the norepinephrine transporter and the P-glycoprotein. nih.govwikipedia.org Derivatives of 3-aminocyclohex-2-en-1-one have been shown to act as antagonists of the CXCR2 receptor, inhibiting its downstream signaling pathways. researchgate.net

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, is another potential target for rationally designed ligands. nih.gov While direct studies on the interaction of this compound with TRPV1 are not prominent, the known pharmacophore for TRPV1 antagonists provides a blueprint for designing such molecules. This pharmacophore typically consists of a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org By modifying the this compound scaffold to incorporate these features, it is conceivable to develop novel TRPV1 modulators. The existing amino and hydroxyl groups on the scaffold could serve as starting points for the addition of other necessary chemical moieties.

The interaction of these compounds with their molecular targets leads to the modulation of various biochemical processes.

Norepinephrine Reuptake Inhibition : By blocking the norepinephrine transporter, the cycloalkanol ethylamine derivatives increase the concentration of norepinephrine in the synaptic cleft, which is the therapeutic mechanism for treating conditions like depression and pain. nih.gov

P-glycoprotein Modulation : The N,N-bis(cyclohexanol)amine derivatives interfere with the P-gp-mediated efflux of chemotherapeutic agents from cancer cells. wikipedia.org This leads to an increased intracellular concentration of the anticancer drugs, thereby enhancing their cytotoxic effects on resistant tumors. wikipedia.org

CXCR2 Antagonism : The 3-aminocyclohex-2-en-1-one compounds block the binding of chemokines to the CXCR2 receptor. researchgate.net This, in turn, inhibits the downstream signaling cascades that are involved in promoting inflammation, suggesting potential applications in the treatment of inflammatory diseases. researchgate.net

Advanced Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For trans-3-Aminomethyl-cyclohexanol, the key functional groups are the hydroxyl (-OH) and the primary amine (-NH2) groups, attached to the cyclohexane (B81311) ring.

The FTIR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration typically appears as a strong peak in the 1050-1250 cm⁻¹ region.

Primary amines exhibit characteristic N-H stretching vibrations. A primary amine (-NH2) group will show a doublet (two bands) in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. Additionally, the N-H scissoring (bending) vibration appears between 1590 and 1650 cm⁻¹. The C-N stretching vibration is typically observed in the 1020-1220 cm⁻¹ region, which may overlap with the C-O stretch.

The cyclohexane backbone will produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300-3500 | Medium (Doublet) |

| Primary Amine (-NH₂) | N-H Scissoring Bend | 1590-1650 | Medium to Strong |

| Cyclohexane C-H | C-H Stretch | 2850-2960 | Strong |

| Cyclohexane C-H | C-H Bend | ~1450 | Medium |

| Alcohol C-O | C-O Stretch | 1050-1250 | Strong |

Note: This table is based on established correlation charts for functional groups. Actual peak positions can vary based on molecular environment and sample preparation.

Mass Spectrometry (GC-MS, HRMS) for Molecular Formula and Diastereoisomeric Composition Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₅NO), the nominal molecular weight is 129 g/mol . cymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to separate the cis and trans diastereomers of 3-Aminomethyl-cyclohexanol, provided a suitable GC column and temperature program are used. The mass spectrometer then provides a mass spectrum for each separated isomer. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 129. However, this peak may be weak or absent due to the facile fragmentation of cyclic alcohols and amines.

Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z = 111. The fragmentation of the aminomethyl group (-CH₂NH₂) could result in the loss of a 30 Da radical, leading to a peak at m/z = 99. The most stable and often most abundant fragment for cyclohexanols is typically at m/z = 57, resulting from the cleavage of the ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. For the molecular ion of this compound, HRMS would distinguish its exact mass from other ions with the same nominal mass but different elemental formulas.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Proposed Formula | Calculated Exact Mass (Da) | m/z |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₇H₁₅NO | 129.1154 | 129 |

| [M-H₂O]⁺ | C₇H₁₃N | 111.1048 | 111 |

Note: Fragmentation patterns are predictive. Experimental results may vary based on ionization energy and instrument type.

Complementary NMR Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, including the connectivity and stereochemistry. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) is required for an unambiguous assignment of the trans configuration.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In this compound, the protons on the cyclohexane ring will appear as a complex series of multiplets in the approximate range of 1.0-2.5 ppm. The proton attached to the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet around 3.5-4.0 ppm. The two protons of the aminomethyl group (-CH₂NH₂) would also give a distinct signal, likely a doublet, in the 2.5-3.0 ppm range. The chemical shifts of the protons at positions 1 and 3 are crucial for determining the trans stereochemistry, as their coupling constants (J-values) with adjacent protons are dependent on the dihedral angles between them. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. For this compound, seven distinct carbon signals are expected. The carbon atom bonded to the hydroxyl group (C-1) would appear in the 65-75 ppm region. The carbon of the aminomethyl group (-CH₂) would be found around 40-50 ppm, and the remaining cyclohexane ring carbons would resonate in the 20-40 ppm range. The chemical shifts of the ring carbons can differ significantly between the cis and trans isomers due to steric effects, providing another tool for stereochemical assignment. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network throughout the cyclohexane ring and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): For confirming stereochemistry, NOESY is particularly useful. It shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. For the trans isomer, specific NOE correlations would be expected between axial protons on the same side of the ring, which would differ from the correlations observed for the cis isomer. researchgate.net

By combining these advanced spectroscopic techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.

Chemical Reactivity and Derivatization Strategies

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of various functionalities through oxidation, reduction of derivatives, alkylation, and acylation.

Oxidation Reactions to Nitroso or Nitro Derivatives

The oxidation of primary amines, such as the one in trans-3-aminomethyl-cyclohexanol, can yield nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. While direct oxidation to nitroso compounds can be challenging, specific reagents have been developed for this transformation. For instance, molybdenum-based catalysts with hydrogen peroxide have shown high selectivity for the N-oxidation of primary amines to their corresponding nitroso derivatives. researchgate.net

More commonly, primary amines are oxidized directly to nitro compounds. researchgate.net This transformation is valuable for converting an amino group into a strong electron-withdrawing group. Several methods are available for this purpose:

Dioxiranes : Dimethyldioxirane (DMDO), generated from acetone (B3395972) and Oxone®, is a powerful yet mild oxidizing agent that can convert primary aliphatic amines to nitro compounds efficiently, often at room temperature. researchgate.netstackexchange.comdocumentsdelivered.com

Peroxy Acids : Reagents like peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are capable of oxidizing amines, although they can be hazardous. stackexchange.com

Ozone : The use of ozone on silica (B1680970) gel provides a solvent-free method for oxidizing primary amines to nitroalkanes with good control over the reaction. organic-chemistry.org

| Oxidizing Agent | Product Type | General Conditions | Reference(s) |

| Molybdenum Catalyst + H₂O₂ | Nitroso | Varies, often with co-solvent | researchgate.net |

| Dimethyldioxirane (DMDO) | Nitro | Acetone, room temperature | stackexchange.comdocumentsdelivered.com |

| Ozone on Silica Gel | Nitro | Flow-based reactor, -78°C | stackexchange.comorganic-chemistry.org |

| Sodium Perborate + Tungstophosphoric Acid | Nitro | Micellar media | organic-chemistry.org |

Reduction to Various Amine Derivatives

While the aminomethyl group is already an amine, this section refers to the synthesis of more complex secondary and tertiary amines starting from the primary amine, or the reduction of its derivatives (like amides or imines).

Reductive amination is a cornerstone of amine synthesis. fiveable.melibretexts.org this compound can react with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄). lumenlearning.comyoutube.com

Alternatively, if the primary amine is first acylated to form an amide, this amide can be reduced to a secondary or tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This two-step process provides a reliable route to substituted amines.

Alkylation and Acylation Reactions

The nitrogen atom of the aminomethyl group is nucleophilic and readily undergoes alkylation and acylation.

N-Alkylation : Direct alkylation of the primary amine with alkyl halides is a fundamental method to produce secondary and tertiary amines. lumenlearning.com However, this reaction can be difficult to control, often leading to over-alkylation and mixtures of products. lumenlearning.comacsgcipr.org More controlled mono-alkylation can be achieved using methods like the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ruthenium or Iridium complexes). organic-chemistry.orgnih.govnih.gov This method is highly atom-efficient, producing only water as a byproduct. nih.gov

N-Acylation : The reaction with acyl chlorides or acid anhydrides in the presence of a base is a straightforward and efficient method to form stable amide derivatives. This reaction is typically high-yielding and serves to protect the amine functionality or to create precursors for further transformations, such as reduction to substituted amines. youtube.com

O-Alkylation : While the nitrogen is generally more nucleophilic than the hydroxyl oxygen, O-alkylation can be achieved, often selectively. nih.gov This typically requires protecting the amine group first or using specific reaction conditions that favor reaction at the oxygen atom. A patented method describes the selective O-alkylation of cyclic amino alcohols by first forming the alkoxide with an alkali metal alkoxide base, followed by reaction with an alkylating agent. google.com This approach surprisingly avoids significant N-alkylation side reactions. google.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring is another site for chemical modification, participating in substitution, esterification, and etherification reactions.

Substitution Reactions with Other Functional Groups

The hydroxyl group is a poor leaving group (as hydroxide, OH⁻), so it must first be converted into a better one for substitution to occur. libretexts.orgmsu.edulibretexts.org

Common strategies include:

Protonation in Strong Acid : In the presence of strong hydrohalic acids (HCl, HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and is displaced by the halide ion in an Sₙ1 or Sₙ2 reaction, depending on the substrate. libretexts.orgyoutube.com

Conversion to Sulfonate Esters : The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. youtube.com This forms a tosylate or mesylate ester, where the sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Mitsunobu Reaction : This powerful reaction allows for the substitution of a hydroxyl group with a nucleophile, such as a carboxylic acid or an imide, with inversion of stereochemistry. alfa-chemistry.comnih.gov The reaction uses a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol. alfa-chemistry.comnih.govacs.org This method is particularly useful for introducing nitrogen or oxygen nucleophiles under mild conditions. nih.govrsc.org

| Reagent(s) | Intermediate | Product | Mechanism | Reference(s) |

| HBr, HCl, HI | Oxonium ion (-OH₂⁺) | Alkyl Halide | Sₙ1 or Sₙ2 | libretexts.orgyoutube.com |

| TsCl, MsCl, Pyridine | Sulfonate Ester | Substituted Alkane | Sₙ2 | youtube.com |

| PPh₃, DEAD/DIAD, Nu-H | Alkoxyphosphonium salt | Substituted Alkane (inverted) | Sₙ2 | alfa-chemistry.comnih.govacs.org |

Esterification and Etherification

Esterification : The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. libretexts.org While reversible, the reaction can be driven to completion by removing water. Using more reactive acyl chlorides or anhydrides provides a more direct and often irreversible route to the corresponding ester.

Etherification : The Williamson ether synthesis is a classic method for forming ethers. libretexts.orgwikipedia.orgmasterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.comquora.com The presence of the amine in this compound means that the base must be chosen carefully to avoid deprotonation or side reactions at the nitrogen. However, the Williamson synthesis is generally feasible with amino alcohols. quora.com

Cyclohexane Ring Transformations and Functionalization

Direct functionalization of the cyclohexane ring of this compound, involving the modification of its C-H bonds, is a synthetically challenging endeavor. Most transformations focus on the reactivity of the more accessible amino and hydroxyl groups. However, these reactions can lead to the formation of new, complex structures where the cyclohexane ring is incorporated into a larger framework.

For instance, ruthenium complexes are known to catalyze the cyclization of α,ω-amino-alcohols. rsc.org Applying this logic, this compound could theoretically undergo intramolecular cyclization to yield a bicyclic product, effectively transforming the initial cyclohexane derivative into a more complex heterocyclic system.

Modern synthetic methods, such as selective C(sp³)-H hydroxylation or amination, represent advanced strategies for ring functionalization. organic-chemistry.orgnih.gov While specific applications of these methods on this compound are not documented, they highlight potential pathways for directly modifying the cyclohexane core. organic-chemistry.org

Table 1: Potential Cyclohexane Ring Functionalization Strategies

| Strategy | Reagent/Catalyst System | Potential Product | Purpose |

| Intramolecular Cyclization (Hydrogen Shuttling) | Ru₃(CO)₁₂ / CataCXium® PCy | Bicyclic Piperidine Derivative | Synthesis of complex heterocyclic scaffolds |

| Intramolecular Amide Formation | Ru Catalyst + Hydrogen Acceptor (e.g., Ketone) | Bicyclic Lactam | Creation of polyamide structures |

| Ring-Opening of Derivatives | Lewis Acids on Azetidine Precursors | Functionalized 1,3-Amino Ethers | Introduction of new functional groups |

Derivatization for Analytical and Purification Purposes

Derivatization is a critical tool for the analysis and purification of this compound, particularly for separating its stereoisomers and enhancing its detectability in analytical techniques.

Derivatization for Purification and Chiral Resolution

As this compound is a chiral molecule, separating its enantiomers is often necessary. This is typically achieved by converting the racemic mixture into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

One common method is diastereomeric salt formation . The basic amino group of the racemate is reacted with a single enantiomer of a chiral acid, such as mandelic acid or tartaric acid. This creates a mixture of two diastereomeric salts (e.g., (R,R)-salt and (S,R)-salt), which can then be separated. Following separation, the pure enantiomer of the amino alcohol is recovered by treatment with a base. organic-chemistry.org

Enzymatic kinetic resolution is another powerful technique. In this method, one enantiomer of the racemate reacts much faster with a specific enzyme. For example, an enzyme like lipase (B570770) can be used to selectively acylate one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be easily separated. organic-chemistry.org

Table 2: Derivatization Strategies for Purification and Resolution

| Method | Reagent/System | Principle | Separation Method |

| Diastereomeric Salt Formation | Chiral Acid (e.g., (R)-Mandelic Acid) | Forms diastereomeric salts with different solubilities. | Fractional Crystallization |

| Enzymatic Kinetic Resolution | Lipase + Acyl Donor (e.g., Vinyl Acetate) | Selective acylation of one enantiomer. | Chromatography |

| Chiral Auxiliary Derivatization | Chiral Derivatizing Agent | Covalent bonding to form separable diastereomers. | Chromatography |

Derivatization for Analytical Purposes

To facilitate analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), this compound is often derivatized to increase its volatility or to introduce a chromophore for UV or fluorescence detection. googleapis.com

For GC analysis, the polar -NH₂ and -OH groups are typically converted to less polar derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is another effective method.

For HPLC analysis, especially when high sensitivity is required, derivatization with a fluorescent tag is employed. Reagents like dansyl chloride react with the primary amine to produce a highly fluorescent sulfonamide derivative, enabling detection at very low concentrations.

Table 3: Common Derivatization Strategies for Analysis

| Analytical Method | Reagent | Functional Group Targeted | Resulting Derivative | Purpose |

| Gas Chromatography (GC-MS) | BSTFA | Amine and Hydroxyl | Trimethylsilyl (TMS) ether/amine | Increase volatility and thermal stability |

| Gas Chromatography (GC-MS) | Trifluoroacetic Anhydride (TFAA) | Amine and Hydroxyl | Trifluoroacetyl ester/amide | Increase volatility for electron capture detection |

| High-Performance Liquid Chromatography (HPLC-UV) | Benzoyl Chloride | Amine and/or Hydroxyl | Benzoyl ester/amide | Introduce a UV-absorbing chromophore |

| High-Performance Liquid Chromatography (HPLC-Fluorescence) | Dansyl Chloride | Primary Amine | Dansyl sulfonamide | Introduce a fluorescent tag for high sensitivity |

Future Research Directions and Outlook

Development of More Sustainable and Efficient Stereoselective Synthetic Protocols

The synthesis of specific stereoisomers of substituted cyclohexanes is a foundational challenge in organic chemistry. For trans-3-Aminomethyl-cyclohexanol, future research will likely prioritize the development of synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Current methods for producing related 1,3-amino alcohols often involve multi-step sequences and the use of stoichiometric reagents. For instance, a common approach involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. nih.govresearchgate.net The reduction step, often using reagents like sodium in isopropyl alcohol, can produce a mixture of cis and trans isomers that require chromatographic separation. nih.gov

Future protocols should aim to improve upon these foundations by:

Catalytic Hydrogenation: Investigating catalytic hydrogenation pathways is a promising avenue. This could involve the stereoselective reduction of a suitable precursor, such as a 3-cyanocyclohexanone derivative, using heterogeneous or homogeneous catalysts. For example, studies on the hydrogenation of cyclohexanone (B45756) over Platinum-Tin (Pt-Sn) alloy catalysts have shown that reaction conditions can be tuned to control selectivity, favoring the formation of cyclohexanol (B46403) at moderate temperatures. princeton.edu Adapting such systems could enable direct, stereocontrolled synthesis of the desired trans-isomer from a common intermediate.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly sustainable route to chiral compounds. The use of enzymes, such as engineered reductases or transaminases, could provide exceptional levels of stereoselectivity, eliminating the need for chiral auxiliaries or extensive purification. Recent advances in electrocatalytic methods using serine-derived chiral acids for amino alcohol synthesis highlight a trend towards more streamlined and environmentally benign processes. nih.gov

Thermodynamic Control: Exploring reactions that favor the thermodynamically most stable product could be highly effective. For a 1,3-disubstituted cyclohexane (B81311), the diequatorial conformation is generally the most stable. libretexts.orglibretexts.org Research into reaction conditions that allow for equilibration, such as hydrogen atom transfer (HAT) hydrogenation, could provide a high preference for the desired trans-diequatorial product. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Precursor Example | Key Advantages | Potential Challenges |

|---|---|---|---|

| β-Enaminoketone Reduction | 3-Amino-cyclohexenone derivative | Established methodology | Often produces isomeric mixtures, requires stoichiometric reductants |

| Catalytic Hydrogenation | 3-Cyanocyclohexanone | High atom economy, potential for high stereoselectivity | Catalyst screening and optimization required, potential for side reactions |

| Biocatalysis/Enzymatic Rxn | Substituted cyclohexanone | High enantioselectivity, sustainable (mild conditions) | Enzyme discovery and engineering, substrate scope limitations |

| Thermodynamic Hydrogenation | Exocyclic methylene (B1212753) cyclohexane | Access to the most stable isomer | Requires specific catalysts (e.g., Mn or Co-based), functional group tolerance |

Exploration of Novel Chiral Applications Beyond Current Scope

The value of a chiral building block is defined by its utility in asymmetric synthesis and materials science. While 1,2-aminoalcohols are well-established as powerful ligands, the potential of 1,3-amino alcohols like this compound is less explored but equally promising. The defined spatial relationship between the hydroxyl and aminomethyl groups makes it an attractive candidate for creating novel chiral environments.

Future applications to be explored include:

Asymmetric Catalysis: The molecule can serve as a scaffold for a new class of chiral ligands. Derivatization of the amino and hydroxyl groups can produce bidentate ligands (e.g., phosphino-aminoalcohols) capable of coordinating with transition metals (e.g., Ruthenium, Rhodium, Iridium). These complexes could be screened for efficacy in key industrial reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. nih.gov The rigid cyclohexane backbone would impart a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

Chiral Stationary Phases (CSPs): The compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create novel CSPs for chiral chromatography. The distinct hydrogen-bond donor (OH, NH2) and acceptor (N, O) sites could provide the necessary interactions for effective chiral recognition and separation of enantiomers.

Organocatalysis: The amino alcohol functionality is a classic motif in organocatalysis. The this compound scaffold could be used to develop new catalysts for reactions such as asymmetric aldol (B89426) or Michael additions, where the bifunctional nature can activate both the nucleophile and the electrophile in a stereocontrolled manner.

Advanced Computational Modeling for Predictive Design and Conformational Analysis

Understanding the three-dimensional structure of this compound is critical to predicting its behavior and designing new applications. Advanced computational modeling provides a powerful tool for this analysis, moving beyond qualitative predictions to quantitative energetic and structural data.

The conformational landscape of disubstituted cyclohexanes is dominated by the chair conformation, which minimizes angle and torsional strain. libretexts.org For a trans-1,3-disubstituted cyclohexane, the two chair conformers resulting from ring-flipping are not energetically equivalent. One conformer places both the aminomethyl and hydroxyl groups in equatorial positions (diequatorial), while the other places them both in axial positions (diaxial). libretexts.orgyoutube.com

Conformational Stability: The diequatorial conformer is significantly more stable. In the diaxial conformer, both substituents experience severe steric hindrance known as 1,3-diaxial interactions with the other axial hydrogens on the ring. fiveable.me The diequatorial conformer avoids these destabilizing interactions entirely.

Predictive Modeling: Future research should employ high-level computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to precisely quantify the energy difference between the conformers. researchgate.net These models can calculate thermodynamic properties, vibrational frequencies, and bond lengths/angles with high accuracy. Such calculations can predict the equilibrium population of conformers and guide the design of derivatives where the conformational preference is even more pronounced. This information is invaluable for designing ligands where a specific geometry is essential for catalytic activity.

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Substituent Positions | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|

| Chair 1 | C1-OH (equatorial), C3-CH₂NH₂ (equatorial) | None (Gauche interactions with ring carbons) | Most Stable |

| Chair 2 | C1-OH (axial), C3-CH₂NH₂ (axial) | 1,3-diaxial interactions (OH↔H, CH₂NH₂↔H) | Least Stable |

| Skew-Boat | Various | Eclipsing (torsional) strain, "bowsprit-flagpole" interactions | Intermediate (significantly less stable than diequatorial chair) |

Integration of Stereochemistry in Scaffold Design for Enhanced Target Specificity and Selectivity

In medicinal chemistry, molecular scaffolds provide the core three-dimensional framework upon which functional groups are placed to interact with biological targets like enzymes or receptors. The stereochemically defined and rigid nature of this compound makes it an ideal scaffold for fragment-based drug discovery and the development of highly specific therapeutic agents.

The trans-diequatorial arrangement of the aminomethyl and hydroxyl groups creates fixed vectors for functionalization. This rigidity reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.

Future research directions in this area include:

Scaffold Decoration: Creating libraries of compounds by systematically modifying the amino and hydroxyl groups. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be etherified or esterified. This "decoration" of the rigid scaffold allows for the precise positioning of pharmacophoric elements to match the binding pockets of a target protein.

Peptidomimetics: The amino alcohol structure can be used as a surrogate for peptide bonds in peptidomimetics. Incorporating the rigid cyclohexane scaffold into a peptide backbone can enforce a specific turn or conformation, which can be crucial for mimicking the structure of a native peptide ligand and enhancing metabolic stability.

Fragment-Based Drug Discovery (FBDD): The compound itself can be used as a starting fragment in FBDD campaigns. Its well-defined 3D shape and hydrogen bonding capabilities make it an excellent anchor for binding in an active site, with subsequent chemical elaboration growing the molecule to achieve higher potency and selectivity. Studies on other amino alcohol derivatives have shown their potential as antifungal agents by targeting specific enzymes like CYP51, demonstrating the power of this scaffold approach. nih.gov

By leveraging its fixed stereochemistry, this compound can serve as a foundational element for designing next-generation molecules with precisely tailored biological activity.

Q & A

Q. What are the optimal synthetic routes for producing high-purity trans-3-Aminomethyl-cyclohexanol hydrochloride in laboratory settings?

The synthesis involves hydrogenation of 3-nitrocyclohexanol using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (elevated pressure and temperature), followed by acidification with hydrochloric acid. Key parameters include:

- Catalyst loading: 5–10% Pd/C by weight.

- Reaction temperature: 50–80°C.

- Post-synthesis purification: Recrystallization from aqueous ethanol to achieve >95% purity.

Industrial-scale methods replicate this process but incorporate additional purification stages (e.g., column chromatography) to meet stringent quality standards .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- NMR spectroscopy : To verify stereochemistry (trans configuration) and absence of cis isomers.

- HPLC : For purity assessment (typically >98% by area normalization).

- Mass spectrometry : Confirms molecular weight (151.64 g/mol for the hydrochloride salt) .

- Melting point analysis : 217–219°C (decomposition) for the hydrochloride form .

Q. How is this compound hydrochloride utilized in respiratory drug development?

It serves as a key intermediate in synthesizing compounds that enhance mucociliary clearance by stimulating mucus production and surfactant synthesis in type II pneumocytes. Its structural similarity to bioactive cyclohexanol derivatives enables targeted modifications for optimizing pharmacokinetics .

Advanced Research Questions

Q. How does stereochemistry influence biological activity compared to cis isomers or positional analogs?

The trans configuration ensures optimal spatial alignment of the amino and hydroxyl groups, enabling selective interactions with respiratory enzymes (e.g., phospholipase A2). In contrast, cis isomers exhibit reduced bioavailability due to steric hindrance. Compared to trans-4-Aminocyclohexanol (used in Ambroxol synthesis), the trans-3 isomer shows distinct reactivity in substitution reactions, impacting its pharmacological profile .

Q. What are the challenges in scaling synthesis, and how are they mitigated?

- Catalyst efficiency : Industrial processes require optimized Pd/C recycling to reduce costs.

- Byproduct formation : Controlled reaction pH (4–6) minimizes nitroso derivatives during hydrogenation.

- Purification : Multi-stage crystallization or chromatography ensures compliance with pharmaceutical-grade purity (>99.5%) .

Q. How do substitution reactions of this compound hydrochloride vary under different pH conditions?

- Acidic conditions (pH <3) : Hydroxyl group undergoes nucleophilic substitution with alkyl halides.

- Basic conditions (pH >10) : Amino group participates in acylation or sulfonation.

Reaction kinetics are monitored via in-situ FTIR to track intermediate formation .

Q. What methodological approaches are used to study enzyme interactions?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to respiratory enzymes.

- In-vitro assays : Measures surfactant synthesis rates in A549 cells (type II pneumocyte model) at 10–100 µM concentrations .

- Molecular docking : Predicts binding modes to targets like β2-adrenergic receptors .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., cis isomers) alter activity; rigorous HPLC analysis is critical.

- Assay conditions : Standardize cell lines (e.g., ATCC A549) and culture media.

- Stereochemical validation : Confirm trans configuration via X-ray crystallography .

Q. What strategies minimize byproducts during hydrogenation?

- Catalyst pre-treatment : Reduce Pd/C with hydrogen at 100°C to enhance selectivity.

- Stepwise temperature control : Initiate reaction at 50°C, then ramp to 80°C to suppress nitroso intermediates .

Q. How do pharmacological applications differ from trans-4-Aminocyclohexanol derivatives?

While trans-4 derivatives (e.g., Ambroxol) target mucolytic activity, trans-3 analogs show dual action :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.